Fmoc-L-Lys(ivDde)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

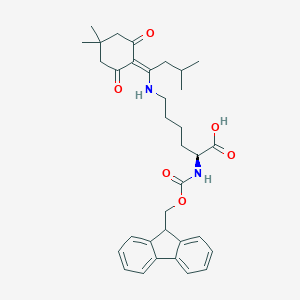

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)35-16-10-9-15-27(32(39)40)36-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,36,41)(H,39,40)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJJUCZESVFWSO-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454104 | |

| Record name | (2S)-2-(9H-Fuoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204777-78-6 | |

| Record name | (2S)-2-(9H-Fuoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-Lys(ivDde)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-L-Lys(ivDde)-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Lys(ivDde)-OH is a crucial building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptides with site-specific modifications.[1][2] This lysine derivative incorporates two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the orthogonally protected ε-amino group with 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde).[1][2] The unique properties of the ivDde group, which can be selectively removed under mild conditions that do not affect the Fmoc group or common acid-labile side-chain protecting groups, make this reagent indispensable for synthesizing branched peptides, cyclic peptides, and peptides conjugated with various moieties such as fluorescent labels or PEG chains.[2][3][4] This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to this compound.

Chemical and Physical Properties

This compound is a white to off-white solid powder.[5] Its chemical stability and solubility in common organic solvents used in peptide synthesis make it a versatile reagent in the laboratory.[1][2]

| Property | Value |

| Synonyms | N-α-Fmoc-N-ε-ivDde-L-lysine, N-α-Fmoc-N-ε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-L-lysine[6] |

| CAS Number | 204777-78-6[1][5][7] |

| Molecular Formula | C₃₄H₄₂N₂O₆[1][5][8] |

| Molecular Weight | 574.71 g/mol [5][8][9] |

| Appearance | White to off-white solid[5] |

| Purity | Typically ≥95% to ≥99.0% (HPLC)[8][9] |

| Solubility | Soluble in polar organic solvents such as DMF (dimethylformamide), DMSO (dimethyl sulfoxide), NMP (N-Methyl-2-pyrrolidone), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2][4][5] |

| Storage Conditions | Powder: -20°C for up to 3 years, or 4°C for up to 2 years. In solvent: -80°C for up to 6 months, or -20°C for up to 1 month. Store under inert gas, as it may be air and heat sensitive.[5] |

Key Chemical Features and Orthogonal Deprotection

The utility of this compound in complex peptide synthesis stems from its orthogonal protection scheme. The Fmoc group is stable under acidic conditions but is readily cleaved by a base, typically a solution of piperidine in DMF, to allow for peptide chain elongation.[1][2]

Conversely, the ivDde group is stable to the basic conditions used for Fmoc removal and also to the acidic conditions (e.g., trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups like Boc, tBu, and Trt.[2][3][7] The ivDde group is selectively cleaved using a dilute solution of hydrazine or hydroxylamine in DMF.[1][2][7] This orthogonal deprotection strategy allows for the selective unmasking of the lysine side-chain amine at any desired stage of the synthesis for further modification.[3][10]

The cleavage of the ivDde group with hydrazine can be monitored spectrophotometrically, as the reaction by-product, an indazole derivative, is chromophoric.[11][12]

Caption: Workflow for SPPS using this compound.

Experimental Protocols

Coupling of this compound in SPPS

This protocol outlines a standard manual coupling procedure. For automated synthesizers, parameters should be adjusted according to the manufacturer's recommendations.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) and Oxyma Pure.[10]

-

Base: DIPEA (N,N-diisopropylethylamine) or NMM (N-methylmorpholine).[13]

-

Solvent: Anhydrous DMF

-

Deprotection solution: 20% (v/v) piperidine in DMF.[10]

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Coupling:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Alternatively, for a DIC/Oxyma coupling, pre-activate this compound (3-5 equivalents) with DIC (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Washing: Wash the resin with DMF (5-7 times).

-

Confirmation of Coupling: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

Selective Cleavage of the ivDde Protecting Group

This protocol describes the on-resin removal of the ivDde group.

Materials:

-

Peptidyl-resin containing the Lys(ivDde) residue

-

Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF.[11][14][15]

-

Solvent: Anhydrous DMF

Procedure:

-

Resin Preparation: Ensure the peptide synthesis is at the desired stage for side-chain modification. The N-terminal α-amino group may be either Fmoc-protected or Boc-protected.[15]

-

Hydrazine Treatment:

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of hydrazine and the cleaved protecting group.

-

Confirmation of Deprotection: The resin is now ready for the desired side-chain modification. A quantitative test can be performed to confirm the presence of the free ε-amino group.

Caption: Orthogonal deprotection of Fmoc and ivDde groups.

Applications in Research and Drug Development

The ability to selectively modify the side chain of lysine residues opens up a vast array of applications in peptide science:

-

Branched Peptides: this compound is instrumental in the synthesis of branched or multivalent peptides, where the ε-amino group of lysine serves as a branching point.[1][10] This is particularly useful for creating synthetic vaccines, dendrimers, and peptides with enhanced biological activity.

-

Bioconjugation: The selectively deprotected lysine side chain provides a specific site for conjugating other molecules, such as fluorescent dyes, biotin tags, polyethylene glycol (PEG) chains, or cytotoxic drugs for targeted delivery.[1][3]

-

Cyclic Peptides: Peptides can be cyclized through the lysine side chain by forming a lactam bridge with a C-terminal carboxyl group or another side-chain carboxyl group.

-

Therapeutic Peptides: Lysine-containing peptides are common in drug development, including antimicrobial peptides and peptide-based vaccines.[1] The use of this compound ensures the precise incorporation and modification of lysine residues without unwanted side reactions.[1]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.[16][17][18] General precautions include:

-

Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye protection.[17]

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[17]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[17]

-

Disposal: Dispose of in accordance with local, regional, and national regulations.[17]

Conclusion

This compound is a powerful and versatile tool for advanced peptide synthesis. Its key feature, the orthogonally protected ivDde group, allows for the selective and site-specific modification of lysine residues, enabling the creation of complex and functionally diverse peptides. A thorough understanding of its chemical properties and the appropriate experimental protocols is essential for its successful application in research and drug development.

References

- 1. chempep.com [chempep.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc-Lys(Ddiv)-OH | 204777-78-6 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 204777-78-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. advancedchemtech.com [advancedchemtech.com]

- 8. chemscene.com [chemscene.com]

- 9. ≥99.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 10. merel.si [merel.si]

- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 12. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 13. Applications of Fmoc-Lys(IVDDE)-OH_Chemicalbook [chemicalbook.com]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 18. anaspec.com [anaspec.com]

Fmoc-L-Lys(ivDde)-OH structure and molecular weight

An In-depth Technical Guide to Fmoc-L-Lys(ivDde)-OH: Structure, Properties, and Applications in Advanced Peptide Synthesis

Introduction

This compound is a pivotal amino acid derivative for chemists and researchers engaged in solid-phase peptide synthesis (SPPS). It is a derivative of the essential amino acid L-lysine, engineered with two crucial protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino position and the selectively cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group on the ε-amino side-chain.[1] This strategic protection scheme allows for the orthogonal deprotection of the lysine side-chain, enabling complex peptide modifications such as branched structures, site-specific labeling, and peptide cyclization.[2][3] This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its application.

Chemical Properties and Structure

The unique utility of this compound stems from its protecting groups. The Fmoc group is stable under acidic conditions but is readily removed by a base, typically a solution of piperidine in dimethylformamide (DMF), to allow for peptide chain elongation.[1] The ivDde group, conversely, is stable to both the acidic conditions often used for final cleavage from the resin and the basic conditions used for Fmoc removal.[4] It can be selectively cleaved under mild conditions using hydrazine or hydroxylamine, which does not affect other common acid-labile side-chain protecting groups like Boc, tBu, and Trt.

Quantitative Data

| Property | Value |

| Molecular Weight | 574.71 g/mol [2][5][6][7] |

| Molecular Formula | C₃₄H₄₂N₂O₆[2][3][5][6] |

| CAS Number | 204777-78-6[2][4][5][6] |

| Appearance | White to off-white solid[5] |

| Solubility | Soluble in polar organic solvents like DMF and DMSO[4] |

Chemical Structure Visualization

Experimental Protocols

The use of this compound in SPPS follows standard procedures for peptide synthesis, with an additional selective deprotection step for the ivDde group when side-chain modification is desired.

Protocol 1: Selective Cleavage of the ivDde Protecting Group

This protocol details the removal of the ivDde group from the lysine side-chain while the peptide remains attached to the solid support resin.

Materials:

-

Peptidyl-resin containing a Lys(ivDde) residue

-

Dimethylformamide (DMF)

-

Hydrazine monohydrate (2% v/v solution in DMF)

-

Solid-phase synthesis reaction vessel

-

Filtration apparatus

Procedure:

-

Resin Swelling: Swell the peptidyl-resin in DMF.

-

Hydrazine Treatment: Treat the resin with a 2% solution of hydrazine monohydrate in DMF (approximately 25 mL per gram of resin).[6]

-

Reaction Time: Allow the mixture to react at room temperature for 3-10 minutes. The reaction can be repeated multiple times for complete removal.[8] For instance, three consecutive treatments of 3 minutes each are commonly employed.[9]

-

Filtration: Filter the resin to remove the hydrazine solution and the cleaved ivDde-hydrazine adduct.

-

Washing: Thoroughly wash the resin with DMF to remove any residual reagents.[6][9] The resin is now ready for the subsequent modification of the deprotected lysine ε-amino group.

Note: The N-terminal α-amino group should be protected (e.g., with a Boc group) before ivDde removal with hydrazine, as hydrazine can also cleave the Fmoc group.[7] For challenging sequences, the concentration of hydrazine can be increased, though concentrations above 2% may risk side reactions.[6]

Protocol 2: Workflow for the Synthesis of a Branched Peptide

This workflow outlines the key steps for synthesizing a branched peptide using this compound as the branching point.

This workflow demonstrates the logical progression from synthesizing the primary peptide backbone to creating the branched structure. The crucial step is the selective deprotection of the lysine side-chain, which allows for the assembly of a second peptide chain at a specific internal position of the first, a process enabled by the orthogonal nature of the ivDde protecting group.[3][4]

References

- 1. nbinno.com [nbinno.com]

- 2. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]

- 3. benchchem.com [benchchem.com]

- 4. merel.si [merel.si]

- 5. biotage.com [biotage.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]

- 9. peptide.com [peptide.com]

An In-depth Technical Guide on the Solubility and Stability of Fmoc-L-Lys(ivDde)-OH in DMF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Fmoc-L-Lys(ivDde)-OH in N,N-Dimethylformamide (DMF), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS) and other applications in drug development.

Introduction

This compound is a derivative of the amino acid L-lysine, featuring two key protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group on the ε-amino group.[1] This orthogonal protection strategy allows for the selective deprotection of the ε-amino group under mild conditions, making it an invaluable tool for the synthesis of complex peptides, including branched and cyclic peptides, and for site-specific modifications.[2] Given that DMF is the most common solvent used in Fmoc-based SPPS, a thorough understanding of the solubility and stability of this compound in this solvent is paramount for successful and reproducible synthetic outcomes.

Solubility in DMF

This compound is generally characterized as being soluble in polar organic solvents such as DMF and dimethyl sulfoxide (DMSO).[1] This high solubility is essential for efficient coupling reactions in SPPS.

Quantitative Solubility Data

Precise quantitative data for the solubility of this compound in DMF across a range of temperatures is not extensively documented in publicly available literature. However, data from various suppliers provide a functional solubility range.

| Concentration (Qualitative) | Concentration (g/L, approx.) | Solvent | Reference |

| Clearly soluble | 287.35 | DMF | --INVALID-LINK-- |

| Soluble | 200 | DMF | --INVALID-LINK-- |

Note: The quantitative values are calculated based on the provided data (1 mmol in 2 mL and 100mg in 0.5 mL, respectively) and the molecular weight of this compound (574.71 g/mol ). These values should be considered as practical guidelines for preparing stock solutions for SPPS.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in DMF:

-

Purity of the Solvent: The presence of water or other impurities in DMF can affect the solubility. It is recommended to use high-purity, anhydrous DMF.

-

Temperature: While specific data is unavailable, solubility is generally expected to increase with temperature. Gentle warming can be employed to dissolve higher concentrations, but potential degradation should be considered.

-

Presence of Other Reagents: The solubility can be influenced by the presence of other reagents used in SPPS, such as coupling agents and bases.

Stability in DMF

The stability of this compound in DMF is a critical consideration, as degradation can lead to the formation of impurities and a decrease in the yield of the desired peptide. The stability is primarily related to the lability of the Fmoc and ivDde protecting groups under various conditions.

Stability of Protecting Groups

-

Fmoc Group: The Fmoc group is notoriously sensitive to basic conditions. While stable in neutral DMF, the presence of amine impurities, which can be present in lower quality DMF or form over time from its degradation, can lead to premature deprotection.[3] The Fmoc group is also known to be sensitive to light.[3]

-

ivDde Group: The ivDde group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and to acidic conditions (e.g., trifluoroacetic acid used for cleavage from the resin).[1][2] It is selectively cleaved using 2% hydrazine in DMF.[2] The ivDde group is considered more stable than the related Dde group and is less prone to migration to an unprotected lysine side-chain.[4]

Stability of Stock Solutions

| Storage Condition | Recommended Duration | Rationale |

| Room Temperature | Short-term (hours) | To minimize degradation from trace impurities and light exposure. |

| 4°C | Up to 6 weeks | Slows down potential degradation processes. |

| -20°C | Up to 1 month | Recommended for longer-term storage to maintain integrity.[3] |

| -80°C | Up to 6 months | For long-term archival of stock solutions.[3] |

Recommendation: For optimal results, it is advisable to prepare fresh solutions of this compound in high-purity, amine-free DMF for each synthesis. If stock solutions are prepared, they should be stored under an inert atmosphere (e.g., argon or nitrogen) in amber vials at low temperatures.[3] Avoid repeated freeze-thaw cycles.[3]

Experimental Protocols

Protocol for Determining Solubility

This protocol provides a standardized method for determining the solubility of this compound in DMF.

Materials:

-

This compound

-

High-purity, anhydrous DMF

-

Vortex mixer

-

Analytical balance

-

Microcentrifuge tubes

Procedure:

-

Weigh a precise amount of this compound (e.g., 10 mg) into a microcentrifuge tube.

-

Add a small, measured volume of DMF (e.g., 50 µL) to the tube.

-

Vortex the mixture thoroughly for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, add another measured aliquot of this compound and repeat steps 3 and 4 until a saturated solution is obtained (i.e., solid material remains undissolved after thorough mixing).

-

Calculate the solubility based on the total mass of dissolved solid and the final volume of the solvent.

Protocol for Assessing Stability by HPLC

This protocol outlines a method to assess the stability of a this compound solution in DMF over time.

Materials:

-

A stock solution of this compound in DMF (e.g., 10 mg/mL)

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

C18 reversed-phase HPLC column

-

Mobile phase A: 0.1% TFA in water

-

Mobile phase B: 0.1% TFA in acetonitrile

-

Autosampler vials

Procedure:

-

Prepare a fresh stock solution of this compound in high-purity DMF.

-

Immediately inject an aliquot of the fresh solution (time point 0) onto the HPLC system to obtain a reference chromatogram.

-

Store the stock solution under the desired conditions (e.g., room temperature, protected from light).

-

At specified time intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot of the stock solution onto the HPLC system.

-

Analyze the chromatograms for any decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

-

The percentage of degradation can be calculated by comparing the peak area of the parent compound at each time point to the initial peak area.

Visualizations

Logical Workflow for Utilizing this compound in SPPS

Caption: Workflow for SPPS using this compound for side-chain modification.

Decision Pathway for Handling this compound Solutions

Caption: Decision tree for the preparation and storage of this compound solutions.

Conclusion

This compound exhibits good solubility in DMF, making it highly suitable for applications in solid-phase peptide synthesis. While comprehensive quantitative data on its stability in DMF is limited, understanding the inherent labilities of the Fmoc and ivDde protecting groups allows for the implementation of rational handling and storage procedures. For optimal results, it is recommended to use freshly prepared solutions of high-purity this compound in anhydrous, amine-free DMF. When stock solutions are necessary, they should be stored at low temperatures and protected from light to minimize degradation. The experimental protocols provided in this guide offer a framework for researchers to further characterize the solubility and stability of this critical reagent within their specific laboratory settings.

References

An In-Depth Technical Guide to Orthogonal Protection in Fmoc Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices of orthogonal protection in 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). It is designed to be a valuable resource for researchers, scientists, and professionals involved in peptide and protein drug development, offering detailed insights into protecting group strategies, cleavage protocols, and the underlying chemical mechanisms.

The Core Principle of Orthogonality in Fmoc SPPS

In the realm of peptide synthesis, "orthogonality" refers to the use of multiple classes of protecting groups that can be removed under distinct, non-interfering chemical conditions.[1] This allows for the selective deprotection of specific functional groups on the growing peptide chain without affecting others. The Fmoc/tBu strategy is a cornerstone of modern SPPS and exemplifies a fully orthogonal system.[1]

The Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group.[2] In contrast, reactive side chains are shielded by acid-labile protecting groups, most commonly based on the tert-butyl (tBu) cation.[2] This fundamental difference in lability allows for the iterative removal of the Fmoc group to enable peptide chain elongation, while the side-chain protecting groups remain intact until the final acid-mediated cleavage from the solid support.[3]

The Nα-Fmoc Protecting Group: Application and Cleavage

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of the most widely used SPPS strategy. Its lability under mild basic conditions, while remaining stable to the acidic conditions used for final cleavage, is the key to its success.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF). The deprotection proceeds via a β-elimination mechanism. The base abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene intermediate and the release of the free Nα-amine. The dibenzofulvene is then scavenged by the amine to form a stable adduct.

References

The Strategic Role of Fmoc-L-Lys(ivDde)-OH in the Synthesis of Branched Peptides: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Fmoc-L-Lys(ivDde)-OH, a critical reagent in modern peptide chemistry, detailing its application in the synthesis of complex branched peptides. These structures are of significant interest in therapeutic and research applications, including vaccine development, drug delivery, and the creation of multivalent molecules for enhanced biological activity.

Core Concepts: Branched Peptides and Orthogonal Protection

Branched peptides are non-linear peptide structures where one or more peptide chains are covalently linked to the side chain of a core amino acid. Lysine is the most common branch point due to its primary amine on the ε-carbon of its side chain. This architecture allows for the presentation of multiple peptide sequences on a single molecular scaffold, which can lead to enhanced receptor binding, increased stability against enzymatic degradation, and novel therapeutic properties.[1][2][3]

The synthesis of such complex molecules is critically dependent on an orthogonal protection strategy . This strategy involves using multiple protecting groups on the amino acid building blocks, each of which can be removed by a specific chemical reaction without affecting the others. This compound is a prime example of such a building block, designed for precision in solid-phase peptide synthesis (SPPS).[4][5]

This compound: Properties and Advantages

This compound is a derivative of the amino acid lysine with two key protecting groups:

-

α-Amino Group: Protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile and typically removed using a solution of piperidine in an organic solvent like DMF.[6]

-

ε-Amino Group: Protected by the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group. This group is stable to the basic conditions used for Fmoc removal but can be selectively cleaved under mild hydrazinolysis conditions.[4][5][6]

This orthogonal arrangement provides several key advantages:

-

Selective Branching: It allows for the elongation of the main peptide chain from the α-amino group, followed by the specific removal of the ivDde group to initiate the synthesis of a second peptide chain on the ε-amino group.[6]

-

Mild Deprotection: The ivDde group is removed with a dilute solution of hydrazine (typically 2-5% in DMF), conditions which do not cleave the peptide from the resin or remove common acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[4][7][8]

-

Enhanced Stability: The ivDde group is more sterically hindered than its predecessor, the Dde group, making it significantly more stable and less prone to unwanted migration during synthesis.[9][10]

-

Compatibility: It is fully compatible with standard Fmoc-based SPPS protocols and instrumentation.[6]

Experimental Protocols

The following sections detail the standard methodologies for using this compound in branched peptide synthesis.

Main Peptide Chain Synthesis (Fmoc-SPPS)

The linear backbone of the peptide is assembled on a solid support (e.g., Rink Amide resin) using an automated or manual peptide synthesizer.

Methodology:

-

Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain by treating it with 20% (v/v) piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and cleaved Fmoc adducts.

-

Amino Acid Coupling: Introduce this compound (or any other Fmoc-amino acid) at the desired position. Couple the amino acid (typically 4-5 equivalents) using a suitable coupling agent like HBTU/HOBt or DIC/Oxyma in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[11] Allow the reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF.

-

Iteration: Repeat steps 2-5 to assemble the entire main peptide chain.

Selective ivDde Group Removal

Once the main chain is synthesized, the ε-amino group of the lysine is exposed for branching.

Methodology:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the main chain is either left on or removed, depending on the subsequent strategy. Wash the resin with DMF.

-

Hydrazinolysis: Treat the peptidyl-resin with a solution of 2-5% (v/v) hydrazine monohydrate in DMF.[4][8] To ensure complete removal, this is typically done in several short, repeated treatments (e.g., 3 treatments of 3-5 minutes each).[7][8][12]

-

Washing: Wash the resin extensively with DMF (at least 5-7 times) to completely remove hydrazine and the cleaved ivDde-hydrazine byproduct. The removal can be monitored by checking the UV absorbance of the filtrate, as the cleavage product is chromophoric.[10][12][13]

Branched Peptide Chain Synthesis

With the ε-amino group now free, the second peptide chain is synthesized from this new starting point using the same Fmoc-SPPS protocol described in section 3.1.

Final Cleavage and Purification

After both the main and branched chains are fully assembled, the final peptide is cleaved from the solid support and all remaining side-chain protecting groups are removed.

Methodology:

-

Final Fmoc Deprotection: Remove the last N-terminal Fmoc group with 20% piperidine in DMF.

-

Resin Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.

-

Global Deprotection and Cleavage: Treat the resin with a cleavage cocktail, typically containing a strong acid and scavengers. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[4] The reaction is typically run for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the peptide from the cleavage solution using cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Data Presentation: Quantitative Parameters

The efficiency of the ivDde deprotection step is critical for a successful synthesis. The following table summarizes key quantitative data from established protocols.

| Parameter | Typical Value/Condition | Notes | References |

| ivDde Removal Reagent | 2-5% Hydrazine Monohydrate in DMF | Concentrations above 5% are generally avoided to prevent side reactions. | [4][7][8] |

| Reaction Time | 3 x 3-5 minute treatments | Multiple short treatments are more effective than a single long one. | [7][8][12] |

| Monitoring | UV absorbance at ~290 nm | The indazole byproduct of the cleavage reaction is chromophoric. | [10][13] |

| Crude Purity (Example) | 71-77% | Achieved with microwave-assisted SPPS for specific branched peptides. Purity is highly sequence-dependent. | [4] |

| Overall Yield | Highly Variable (10-30%) | The final yield after purification depends heavily on the peptide's length, complexity, and solubility. | N/A |

Mandatory Visualizations

Diagram 1: Conceptual Structure of this compound

Caption: Orthogonal protection of the lysine core.

Diagram 2: Experimental Workflow for Branched Peptide Synthesis

Caption: Workflow for branched peptide synthesis.

Conclusion

This compound is an elegant and indispensable tool for the chemical synthesis of branched peptides. Its robust orthogonality and the mild conditions required for deprotection provide chemists with precise control over the construction of complex, multi-functional peptide architectures. This capability is crucial for advancing drug design and biomedical research, enabling the development of novel therapeutics, from targeted anti-cancer agents to next-generation synthetic vaccines.[2][14][15] The continued application of this and similar advanced building blocks will undoubtedly fuel further innovation in peptide-based technologies.

References

- 1. Branched peptides as bioactive molecules for drug design | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Branched peptides as therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bot Verification [merel.si]

- 5. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. Fmoc-Lys(ivDde)-OH Novabiochem 204777-78-6 [sigmaaldrich.com]

- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 11. Applications of Fmoc-Lys(IVDDE)-OH_Chemicalbook [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 14. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]

- 15. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]

The ivDde Protecting Group: A Technical Guide to its Core Advantages in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and complex molecule construction, the strategic use of protecting groups is paramount to achieving desired outcomes. Among the arsenal of protective moieties available to chemists, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group has emerged as a powerful tool, offering distinct advantages in terms of stability and orthogonal deprotection. This technical guide provides an in-depth exploration of the core benefits of the ivDde protecting group, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective implementation.

Core Advantages of the ivDde Protecting Group

The primary advantages of the ivDde protecting group lie in its unique stability profile, which allows for selective deprotection under mild conditions, making it highly compatible with modern solid-phase peptide synthesis (SPPS) strategies, particularly those employing the Fmoc/tBu methodology.

1. Enhanced Stability to Piperidine:

2. Orthogonality to Fmoc and Acid-Labile Protecting Groups:

The ivDde group is completely orthogonal to the base-labile Fmoc group and acid-labile protecting groups such as tert-butyl (tBu), Boc, and trityl (Trt). This three-dimensional orthogonality is a cornerstone of its utility, allowing for a highly versatile approach to the synthesis of complex peptides and other molecules. The Fmoc group can be selectively removed with piperidine, acid-labile groups with trifluoroacetic acid (TFA), and the ivDde group with a dilute solution of hydrazine, all without affecting the other protecting groups. This enables the synthesis of branched peptides, cyclic peptides, and molecules with site-specific modifications with a high degree of control.

3. Mild and Specific Deprotection Conditions:

The removal of the ivDde group is achieved under mild and highly specific conditions, typically using a 2-4% solution of hydrazine (N₂H₄) in a solvent such as dimethylformamide (DMF).[1] This deprotection is chemoselective and does not affect other common protecting groups used in peptide synthesis. The reaction is also readily monitorable by UV spectrophotometry, as the cleavage by-product, an indazole derivative, has a strong absorbance around 290 nm. This allows for real-time tracking of the deprotection reaction to ensure its completion.

Quantitative Data Summary

The following table summarizes the key stability and deprotection characteristics of the ivDde protecting group in comparison to the Dde group.

| Feature | ivDde Protecting Group | Dde Protecting Group |

| Stability to 20% Piperidine/DMF | High stability; minimal to no migration or premature cleavage reported. Some degradation has been noted in the context of Dmab/ivDde protected diaminodiacids during long syntheses.[4] | Susceptible to migration, especially from Lys(ε-NH₂) to an unprotected α-NH₂. Partial loss has been observed during the synthesis of long sequences. |

| Orthogonality | Orthogonal to Fmoc (base-labile) and tBu/Boc/Trt (acid-labile) protecting groups. | Orthogonal to Fmoc and tBu/Boc/Trt protecting groups. |

| Deprotection Reagent | 2-10% Hydrazine (N₂H₄) in DMF. | 2% Hydrazine (N₂H₄) in DMF.[1] |

| Deprotection Monitoring | Yes, by UV absorbance of the indazole by-product at ~290 nm. | Yes, by UV absorbance of the indazole by-product at ~290 nm. |

Experimental Protocols

Protocol 1: Selective Deprotection of the ivDde Group from a Resin-Bound Peptide

This protocol outlines the standard procedure for the removal of the ivDde group from a peptide synthesized on a solid support.

Materials:

-

Peptide-resin containing an ivDde-protected amino acid.

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Hydrazine monohydrate (N₂H₄·H₂O).

-

Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF. Prepare fresh.

-

Solid-phase synthesis reaction vessel.

-

Shaker or agitator.

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

DMF Wash: Drain the DMF and wash the resin thoroughly with DMF (3 x 1 min).

-

ivDde Deprotection:

-

Add the 2% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin).

-

Shake the reaction vessel at room temperature for 3 minutes.

-

Drain the solution. The collected solution can be monitored by UV spectrophotometry at 290 nm to follow the release of the indazole by-product.

-

Repeat the hydrazine treatment two more times (for a total of 3 treatments). For more challenging deprotections, the number of treatments or the hydrazine concentration (up to 10%) can be increased.[5]

-

-

Thorough Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine and the cleavage by-product.

-

Proceed with Next Step: The resin is now ready for the next step in the synthesis, such as coupling of another amino acid to the newly deprotected amine.

Protocol 2: Solid-Phase Synthesis of a Branched Peptide using Fmoc-Lys(ivDde)-OH

This protocol describes the synthesis of a branched peptide on a solid support, where a second peptide chain is grown from the side chain of a lysine residue.

Materials:

-

Rink Amide resin (or other suitable solid support).

-

Fmoc-protected amino acids, including Fmoc-Lys(ivDde)-OH.

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma).

-

N,N-Diisopropylethylamine (DIPEA).

-

Fmoc deprotection solution: 20% piperidine in DMF.

-

ivDde deprotection solution: 2% hydrazine in DMF.

-

Solvents: DMF, Dichloromethane (DCM).

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling procedures.

-

Main Chain Elongation: Synthesize the main peptide chain up to the branching point by repeated cycles of Fmoc deprotection (20% piperidine/DMF) and amino acid coupling.

-

Incorporation of the Branching Point: Couple Fmoc-Lys(ivDde)-OH to the growing peptide chain.

-

Continue Main Chain Elongation (Optional): If desired, continue elongating the main peptide chain by further Fmoc deprotection and coupling cycles.

-

Nα-Fmoc Deprotection of Lysine: Remove the Fmoc group from the Nα-amine of the incorporated lysine residue using 20% piperidine/DMF.

-

Side Chain Elongation (First Branch): Synthesize the first branch of the peptide from the now free Nα-amine of the lysine residue.

-

Nα-Acetylation (or other modification): After completion of the first branch, the terminal amine can be acetylated (capped) or otherwise modified as required.

-

Selective ivDde Deprotection: Remove the ivDde protecting group from the ε-amino group of the lysine side chain using the procedure described in Protocol 1 (2% hydrazine/DMF).

-

Second Branch Elongation: Synthesize the second peptide branch from the newly deprotected ε-amino group of the lysine residue.

-

Final Fmoc Deprotection: Remove the final N-terminal Fmoc group.

-

Cleavage and Global Deprotection: Cleave the branched peptide from the resin and remove all side-chain protecting groups simultaneously using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O).

-

Purification: Purify the crude branched peptide by reverse-phase HPLC.

Visualizing Workflows with Graphviz

To further clarify the strategic use of the ivDde protecting group, the following diagrams, generated using the DOT language, illustrate key concepts and workflows.

Caption: Orthogonal protection strategy using Fmoc, tBu, and ivDde.

Caption: Workflow for the synthesis of a branched peptide using Fmoc-Lys(ivDde)-OH.

References

Fmoc-L-Lys(ivDde)-OH: A Technical Guide for Advanced Peptide Synthesis in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-Lys(ivDde)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), enabling the creation of complex and precisely modified peptides for therapeutic and research applications. Its unique orthogonal protection scheme allows for site-specific modification of the lysine side chain, opening avenues for the development of innovative peptide-based drugs, including branched peptides, peptide-drug conjugates, and probes to investigate cellular signaling pathways. This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols, and its application in the synthesis of peptides that modulate key cellular signaling pathways.

Core Chemical and Physical Data

This compound is a derivative of the amino acid L-lysine, featuring two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group on the ε-amino group. This orthogonal protection strategy is the cornerstone of its utility.

| Property | Value |

| CAS Number | 204777-78-6[1][][3][4][5] |

| Chemical Formula | C₃₄H₄₂N₂O₆[1][4] |

| Molecular Weight | 574.71 g/mol [1][4] |

| Appearance | White to off-white solid |

| Solubility | Soluble in common SPPS solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) |

Experimental Protocols

The use of this compound in SPPS allows for the selective deprotection of the lysine side chain, enabling the synthesis of branched or otherwise modified peptides.

Protocol 1: Standard Fmoc-SPPS and Incorporation of this compound

This protocol outlines the general steps for solid-phase peptide synthesis incorporating the title compound.

-

Resin Swelling: Swell the desired resin (e.g., Rink Amide resin) in DMF for 1-2 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin's linker or the previously coupled amino acid. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

-

Amino Acid Coupling:

-

Activate the Fmoc-protected amino acid (including this compound at the desired position) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Selective Deprotection of the ivDde Group

This protocol details the key step of removing the ivDde protecting group to expose the lysine side-chain amine for further modification.

-

Hydrazine Treatment: After completing the desired linear peptide sequence, treat the peptidyl-resin with a solution of 2-5% hydrazine monohydrate in DMF.

-

Reaction Time: Gently agitate the resin suspension at room temperature for 3-10 minutes. The reaction progress can be monitored by taking small aliquots of the resin and performing a Kaiser test.

-

Repetition: Repeat the hydrazine treatment one to two more times to ensure complete deprotection.

-

Washing: Thoroughly wash the resin with DMF to remove hydrazine and the cleaved protecting group.

Protocol 3: Synthesis of a Branched Peptide

This protocol describes the synthesis of a branched peptide using this compound as the branching point.

-

Main Chain Synthesis: Synthesize the main peptide chain on a solid support using the standard Fmoc-SPPS protocol (Protocol 1), incorporating this compound at the desired branching position.

-

ivDde Deprotection: Once the main chain is assembled, selectively remove the ivDde group from the lysine side chain as described in Protocol 2.

-

Side Chain Synthesis: Synthesize the second peptide chain (the branch) on the now-exposed ε-amino group of the lysine residue by repeating the coupling and deprotection cycles of standard Fmoc-SPPS.

-

Final Deprotection and Cleavage: Once the entire branched peptide is synthesized, remove the N-terminal Fmoc group and cleave the peptide from the resin with simultaneous removal of all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

Visualization of Experimental Workflows

Workflow for Branched Peptide Synthesis

Caption: Workflow for the synthesis of a branched peptide.

Application in Drug Development: Targeting Cellular Signaling Pathways

The ability to create complex peptide structures using this compound is particularly valuable in drug development for targeting specific cellular signaling pathways.

Cell-Penetrating Peptides (CPPs) for Intracellular Drug Delivery

Many potent therapeutic targets, such as kinases and transcription factors, are located inside the cell. Cell-penetrating peptides (CPPs) are short peptides, often rich in cationic residues like lysine, that can traverse the cell membrane and deliver a cargo molecule into the cytoplasm. This compound is instrumental in synthesizing CPPs conjugated to therapeutic payloads. For instance, a CPP can be synthesized as the main chain, and after selective deprotection of the ivDde group on a lysine residue, a therapeutic peptide or small molecule can be attached as a branch.

One notable example involves the conjugation of a CPP to the p16(INK4a) peptide, a tumor suppressor that plays a crucial role in the cell cycle by inhibiting cyclin-dependent kinases (CDKs). The resulting conjugate has been shown to induce apoptosis and reduce the levels of phosphorylated retinoblastoma protein (pRb), a key substrate of CDKs, in cancer cells. This demonstrates the potential of using this compound to create targeted therapies that modulate the cell cycle and apoptosis pathways.

Signaling Pathway for CPP-Mediated Delivery of a p16 Mimetic

Caption: CPP-mediated delivery of a p16 mimetic inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and inducing apoptosis.

Synthesis of Ubiquitinated Peptides to Study Protein Degradation

Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein, often at a lysine residue. This process is central to the ubiquitin-proteasome system, which controls the degradation of most intracellular proteins and is a major target for drug development, particularly in oncology.

This compound allows for the precise, site-specific synthesis of ubiquitinated peptides. A peptide chain can be synthesized, and after selective deprotection of the ivDde group, a protected ubiquitin or a fragment thereof can be coupled to the lysine side chain. These synthetic ubiquitinated peptides are invaluable tools for studying the activity of deubiquitinating enzymes (DUBs) and E3 ligases, which are key components of the ubiquitin signaling pathway. By understanding how these enzymes recognize and process ubiquitinated substrates, researchers can design more effective inhibitors or modulators for therapeutic intervention.

References

A Technical Guide to the Applications of Fmoc-L-Lys(ivDde)-OH in Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fmoc-L-Lys(ivDde)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide architectures with broad applications in research and drug development.[1][2] Its key feature is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group on the ε-amino group of lysine, which is orthogonal to the standard Fmoc and acid-labile side-chain protecting groups.[2][3] This allows for selective deprotection and modification of the lysine side chain, facilitating the synthesis of branched peptides, cyclic peptides, and peptide conjugates.[4][5] This guide provides an in-depth review of the applications of this compound, detailed experimental protocols, and a summary of relevant quantitative data.

Core Properties and Advantages

This compound is a lysine derivative where the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group is protected by the hydrazine-sensitive ivDde group.[1][2] This orthogonal protection scheme is central to its utility in SPPS.[2]

Key Properties:

-

Solubility: Soluble in polar organic solvents like dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), making it compatible with standard SPPS protocols.[2]

-

Stability: The Fmoc group is removed under basic conditions (e.g., piperidine), while the ivDde group is stable to these conditions as well as acidic conditions used for cleavage from the resin (e.g., trifluoroacetic acid - TFA).[1][2][6] The ivDde group is selectively cleaved by hydrazine or hydroxylamine.[2]

-

Orthogonality: The ability to deprotect the ε-amino group of lysine independently of the N-terminal Fmoc group and other side-chain protecting groups is the primary advantage of this compound.[2][3]

Advantages over other protecting groups:

-

Dde Group: The ivDde group is more sterically hindered than the Dde group, which reduces the risk of migration to unprotected lysine side chains during synthesis.

-

Alloc Group: The Alloc (allyloxycarbonyl) group, another orthogonal protecting group, requires palladium catalysts for removal, which can be difficult to completely remove from the final peptide product.[1][7] The use of hydrazine for ivDde removal avoids this issue.[1]

Applications in Peptide Synthesis

The unique properties of this compound make it a versatile tool for creating a variety of complex peptides with diverse biological functions.

Synthesis of Branched Peptides

A primary application of this compound is the synthesis of unsymmetrically branched peptides.[4][8] This is achieved by incorporating the this compound residue into the peptide chain, followed by the selective removal of the ivDde group to expose the ε-amino group for the synthesis of a second peptide chain.[4][8] This has been successfully applied in the rapid, high-purity synthesis of various branched peptides using microwave-enhanced SPPS.[8]

Table 1: Examples of Branched Peptides Synthesized Using this compound with Microwave-Enhanced SPPS [8]

| Peptide | Synthesis Time | Purity | Application |

| Lactoferricin-lactoferrampin antimicrobial peptide (LF Chimera) | < 5 hours | 77% | Antimicrobial |

| Histone H2B-1A (118-126) conjugated to ubiquitin (47-76) | < 5 hours | 75% | In vitro deubiquitinase resistance |

| Tetra-branched analog of an antifreeze peptide | < 5 hours | 71% | Antifreeze properties |

Site-Specific Labeling and Conjugation

The selective deprotection of the lysine side chain allows for the introduction of various modifications, such as fluorescent labels, polyethylene glycol (PEG) chains, and cross-linking agents.[2][5] This is invaluable for creating peptide-drug conjugates, diagnostic probes, and peptides with improved pharmacokinetic profiles.[2] For instance, this compound has been used in the synthesis of human α-calcitonin gene-related peptide and its fluorescent analogs for labeling and fluorescence studies.

Synthesis of Cyclic Peptides

This compound can also be used in the synthesis of cyclic peptides, where the lysine side chain is used to form a lactam bridge with the N-terminus or another side chain.[6][9]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a general workflow for the synthesis of a branched peptide using this compound.

Detailed Protocol for ivDde Group Removal

The selective removal of the ivDde group is a critical step. While various conditions have been reported, a common and effective method involves the use of hydrazine in DMF.[10][11]

Materials:

-

Peptide-resin containing the Lys(ivDde) residue

-

Dimethylformamide (DMF)

-

Hydrazine monohydrate

-

N-methylpyrrolidone (NMP) (optional, for alternative deprotection)

-

Hydroxylamine hydrochloride (optional, for alternative deprotection)

-

Imidazole (optional, for alternative deprotection)

Standard Hydrazine-Based Protocol: [10][11]

-

Prepare the Deprotection Solution: Prepare a 2% (w/v) solution of hydrazine monohydrate in DMF. It is crucial not to exceed a 2% concentration, as higher concentrations can lead to side reactions such as peptide cleavage at glycine residues.[11]

-

Treat the Resin: Add the 2% hydrazine/DMF solution to the peptide-resin (approximately 25 mL per gram of resin).

-

Incubate: Allow the mixture to stand at room temperature for 3 minutes.

-

Filter: Filter the resin to remove the deprotection solution.

-

Repeat: Repeat the hydrazine treatment two more times to ensure complete removal of the ivDde group.

-

Wash: Wash the resin thoroughly with DMF (three times) to remove any residual hydrazine and the cleaved protecting group.

Alternative Hydroxylamine-Based Protocol: [11]

This method can be used as an alternative, particularly if issues with the hydrazine protocol are encountered.

-

Prepare the Deprotection Solution: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the peptide-resin) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of resin).

-

Treat the Resin: Add the solution to the resin.

-

Incubate: Gently shake the mixture at room temperature for 30 to 60 minutes.

-

Filter and Wash: Filter the resin and wash it three times with DMF.

Table 2: Comparison of ivDde Deprotection Protocols

| Reagent | Solvent | Concentration | Time | Key Considerations |

| Hydrazine monohydrate | DMF | 2% (w/v) | 3 x 3 minutes | Standard method. Higher concentrations can cause side reactions.[10][11] |

| Hydroxylamine hydrochloride/Imidazole | NMP | 1:0.75 equiv. | 30-60 minutes | Alternative method, can be useful for sensitive sequences.[11] |

Logical Flow for Orthogonal Deprotection

The following diagram illustrates the decision-making process for the orthogonal deprotection strategy in SPPS using this compound.

Conclusion

This compound is an indispensable tool for the synthesis of complex peptides. Its robust and orthogonal ivDde protecting group allows for the precise and efficient creation of branched peptides, site-specifically labeled conjugates, and cyclic peptides.[1][2][12] The experimental protocols outlined in this guide, particularly for the selective deprotection of the ivDde group, provide a foundation for researchers and drug development professionals to leverage this versatile building block in their work. As the demand for more sophisticated peptide-based therapeutics and research tools grows, the applications of this compound are expected to expand further.

References

- 1. chempep.com [chempep.com]

- 2. nbinno.com [nbinno.com]

- 3. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]

- 4. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]

- 5. peptide.com [peptide.com]

- 6. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. Bot Verification [merel.si]

- 9. ivDde-Lys(Fmoc)-OH Novabiochem® [sigmaaldrich.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. Fmoc-Lys(ivDde)-OH [cem.com]

An In-depth Technical Guide to Lysine Side-Chain Protection Strategies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core strategies employed for the protection of the lysine side-chain in peptide synthesis and the development of peptide-based therapeutics. The strategic selection and application of protecting groups are critical for achieving high yields, purity, and the desired final peptide product. This document details the most commonly used protecting groups, their chemical properties, and the experimental protocols for their application and removal.

Introduction to Lysine Side-Chain Protection

The ε-amino group of the lysine side-chain is highly nucleophilic and requires protection during peptide synthesis to prevent unwanted side reactions, such as branching of the peptide chain. The ideal protecting group should be stable during the iterative steps of peptide synthesis and selectively removable under conditions that do not affect the peptide backbone or other protecting groups. The choice of a lysine protecting group is dictated by the overall synthetic strategy, particularly the type of solid-phase peptide synthesis (SPPS) chemistry employed (Boc or Fmoc) and the presence of other sensitive residues in the peptide sequence.

Commonly Used Lysine Side-Chain Protecting Groups

A variety of protecting groups have been developed for the lysine side-chain, each with its own unique set of properties regarding stability and deprotection conditions. The selection of a suitable protecting group is crucial for the successful synthesis of complex peptides.

Acid-Labile Protecting Groups

-

tert-Butoxycarbonyl (Boc): The Boc group is one of the most widely used protecting groups for the lysine side-chain in Fmoc-based SPPS.[1][2] It is stable to the basic conditions used for the removal of the N-terminal Fmoc group but is readily cleaved by strong acids, typically trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[1][3]

-

Methyltrityl (Mtt): The Mtt group is a highly acid-labile protecting group that can be selectively removed under very mild acidic conditions, which do not affect other acid-labile groups like Boc or the peptide's linkage to the resin.[4][5] This orthogonality makes it valuable for the on-resin modification of the lysine side-chain, such as in the synthesis of branched or cyclic peptides.[5]

Base-Labile Protecting Groups

-

9-Fluorenylmethyloxycarbonyl (Fmoc): While primarily used for Nα-protection in Fmoc-SPPS, the Fmoc group can also be employed for side-chain protection of lysine.[6] Its removal is achieved using a solution of piperidine in a polar aprotic solvent.

Chemically Cleavable Protecting Groups

-

Carbobenzyloxy (Cbz or Z): The Cbz group is a classic protecting group that is stable to acidic and basic conditions but can be removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acids like HBr in acetic acid.[7][8][9]

-

Allyloxycarbonyl (Alloc): The Alloc group is an orthogonal protecting group that is stable to both acidic and basic conditions used in Boc and Fmoc chemistries.[10] It is selectively removed by palladium(0)-catalyzed allyl transfer to a nucleophilic scavenger.[10]

-

1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde): The Dde group is an orthogonal protecting group that is stable to both TFA and piperidine.[11] It is selectively removed by treatment with a dilute solution of hydrazine in DMF.[4][12] However, the Dde group has been reported to be somewhat unstable and prone to migration in some cases.

-

1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde): The ivDde group is a more sterically hindered and stable version of the Dde group.[13][14] It is also removed by hydrazine treatment but is less prone to premature loss or migration during synthesis.[3][13]

Data Presentation: Comparison of Lysine Protecting Groups

The following tables summarize the key characteristics and deprotection conditions for the commonly used lysine side-chain protecting groups.

| Protecting Group | Abbreviation | Chemical Structure | Stability |

| tert-Butoxycarbonyl | Boc | -(C=O)O-C(CH₃)₃ | Stable to base, labile to strong acid |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | -(C=O)O-CH₂-Fluorenyl | Stable to acid, labile to base |

| Carbobenzyloxy | Cbz or Z | -(C=O)O-CH₂-Ph | Stable to acid and base, labile to hydrogenolysis |

| Allyloxycarbonyl | Alloc | -(C=O)O-CH₂-CH=CH₂ | Stable to acid and base, labile to Pd(0) |

| Methyltrityl | Mtt | -C(Ph)₂(4-Me-Ph) | Stable to base, very labile to acid |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | See structure | Stable to acid and base, labile to hydrazine |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | See structure | Stable to acid and base, labile to hydrazine |

Table 1: Overview of Common Lysine Side-Chain Protecting Groups

| Protecting Group | Deprotection Reagent(s) | Typical Conditions |

| Boc | Trifluoroacetic acid (TFA) | 95% TFA in H₂O/scavengers, room temperature, 1-2 h |

| Fmoc | Piperidine | 20% piperidine in DMF, room temperature, 5-20 min |

| Cbz | H₂/Pd or HBr/AcOH | H₂ (1 atm), Pd/C in MeOH; or 33% HBr in AcOH |

| Alloc | Pd(PPh₃)₄ and scavenger | Pd(PPh₃)₄, Phenylsilane in DCM, room temperature, 2 x 30 min |

| Mtt | Dilute TFA or HFIP | 1% TFA, 5% TIS in DCM, room temperature, multiple short treatments |

| Dde | Hydrazine | 2% hydrazine in DMF, room temperature, 3 x 3 min |

| ivDde | Hydrazine | 2-10% hydrazine in DMF, room temperature, multiple treatments |

Table 2: Deprotection Conditions for Lysine Side-Chain Protecting Groups

Experimental Protocols

This section provides detailed methodologies for the selective deprotection of various lysine side-chain protecting groups from a peptide synthesized on a solid support.

Protocol for Mtt Group Removal

Materials:

-

Peptide-resin with Mtt-protected lysine

-

Deprotection solution: 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in Dichloromethane (DCM)

-

Dichloromethane (DCM)

-

10% N,N-Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the peptide-resin in DCM.

-

Treat the resin with the deprotection solution (1% TFA, 5% TIS in DCM) for 2 minutes.[15]

-

Drain the resin and repeat the treatment with fresh deprotection solution multiple times (e.g., 20 times for 2 minutes each) until the yellow color of the Mtt cation is no longer observed in the filtrate.[15]

-

Wash the resin thoroughly with DCM.

-

Neutralize the resin by washing with 10% DIEA in DMF.

-

Wash the resin with DMF to prepare for the next synthetic step.

Protocol for Dde/ivDde Group Removal

Materials:

-

Peptide-resin with Dde- or ivDde-protected lysine

-

Deprotection solution: 2% Hydrazine monohydrate in N,N-Dimethylformamide (DMF)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the peptide-resin in DMF.

-

Treat the resin with the deprotection solution (2% hydrazine in DMF) for 3 minutes at room temperature.[4][12]

-

Drain the resin.

-

Repeat the hydrazine treatment two more times for 3 minutes each.[4][12]

-

Wash the resin thoroughly with DMF.[4]

-

The resin is now ready for subsequent on-resin modification of the deprotected lysine side-chain.

Protocol for Alloc Group Removal

Materials:

-

Peptide-resin with Alloc-protected lysine

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃)

-

Dichloromethane (DCM)

-

0.5% DIEA in DMF

-

Sodium diethyldithiocarbamate solution

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the peptide-resin in DCM.

-

In a separate vessel, prepare a solution of Pd(PPh₃)₄ (0.15 equivalents) and PhSiH₃ (20 equivalents) in DCM.[16]

-

Add the palladium catalyst solution to the resin and agitate the mixture under an inert atmosphere (e.g., Argon or Nitrogen) for 30 minutes.[16]

-

Drain the resin and repeat the treatment with fresh reagents for another 30 minutes.[16]

-

Wash the resin extensively with DCM (5 times), 0.5% DIEA in DMF (3 times), sodium diethyldithiocarbamate solution (3 times), and DMF (5 times) to remove all traces of the palladium catalyst.[16]

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts in lysine side-chain protection strategies.

Caption: General workflow of lysine side-chain protection and deprotection.

Caption: Orthogonality relationships between common lysine protecting groups.

Caption: Experimental workflow for on-resin modification of lysine.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 4. peptide.com [peptide.com]

- 5. CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection - Google Patents [patents.google.com]

- 6. peptide.com [peptide.com]

- 7. kohan.com.tw [kohan.com.tw]

- 8. biotage.com [biotage.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. peptide.com [peptide.com]

- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 14. chempep.com [chempep.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Fmoc-L-Lys(ivDde)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-Lys(ivDde)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide architectures such as branched peptides, cyclic peptides, and site-specifically modified peptides.[1][2][3] The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group for the ε-amino group of lysine provides orthogonal protection, as it is stable to the basic conditions required for N-α-Fmoc removal (e.g., piperidine) and acidic conditions for cleavage from many resins, but can be selectively removed using hydrazine.[1][2][4][5] This unique reactivity allows for the selective modification of the lysine side chain while the peptide remains attached to the solid support, a key strategy in the development of peptide-based therapeutics, diagnostics, and research tools.[1][5]

Introduction

Solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy is the cornerstone of peptide chemistry. The introduction of orthogonally protected amino acids, such as this compound, has significantly expanded the complexity of peptides that can be synthesized. The ivDde group, a more sterically hindered version of the Dde group, offers enhanced stability and reduced risk of migration during synthesis.[6][7] This allows for a precise, stepwise approach to synthesizing peptides with multiple functionalities.

Applications for this compound are diverse and include:

-

Branched Peptides: Creating scaffolds for multi-antigenic peptides (MAPs) in vaccine development or for enhancing the biological activity of antimicrobial peptides.[1][4][8]

-

Peptide Drug Conjugates (PDCs): Site-specific attachment of cytotoxic drugs, imaging agents, or polyethylene glycol (PEG) to improve pharmacokinetic profiles.[5][9]

-

Cyclic Peptides: On-resin cyclization through the lysine side chain to improve stability and receptor binding affinity.[2]

-

Fluorescently Labeled Peptides: Introduction of reporter molecules for studying peptide localization and interaction.[5]

Experimental Protocols

Materials and Reagents

-

This compound

-

Solid support (e.g., Rink Amide resin, Wang resin)

-

Standard Fmoc-protected amino acids

-

Coupling Reagents: HBTU, HATU, or DIC/Oxyma

-

N-α-Fmoc Deprotection Solution: 20% piperidine in DMF

-

ivDde Deprotection Solution: 2-5% hydrazine monohydrate in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Precipitation Solvent: Cold diethyl ether

Standard SPPS Cycle for Peptide Elongation

This protocol describes a single cycle of amino acid addition. This cycle is repeated until the desired linear peptide sequence is assembled.

| Step | Procedure | Reagents and Conditions | Purpose |

| 1 | Resin Swelling | Swell the resin in DMF for 30-60 minutes. | Prepares the resin for synthesis by solvating the polymer chains. |

| 2 | Fmoc Deprotection | Treat the resin with 20% piperidine in DMF (2 x 10 min). | Removes the Fmoc protecting group from the N-terminus of the growing peptide chain. |

| 3 | Washing | Wash the resin alternately with DMF and IPA. | Removes excess piperidine and byproducts. |

| 4 | Amino Acid Coupling | Couple the next Fmoc-amino acid (including this compound) using a suitable coupling reagent (e.g., HBTU/DIEA or DIC/Oxyma) in DMF. Reaction time is typically 1-2 hours. | Forms the peptide bond between the free N-terminus and the incoming amino acid. |

| 5 | Washing | Wash the resin with DMF to remove excess reagents and byproducts. | Prepares the resin for the next cycle. |

Selective ivDde Group Deprotection

This procedure is performed after the full linear peptide sequence has been assembled and the final N-terminal Fmoc group has been removed (or acetylated if required).

| Step | Procedure | Reagents and Conditions | Purpose |

| 1 | Resin Preparation | Wash the peptide-resin thoroughly with DMF. | Removes residual reagents from the peptide synthesis cycles. |

| 2 | ivDde Removal | Treat the resin with 2-5% hydrazine monohydrate in DMF. Perform this treatment 2-3 times for 3-10 minutes each.[2][7][8] | Selectively removes the ivDde protecting group from the lysine side chain, exposing the ε-amino group. |

| 3 | Washing | Wash the resin thoroughly with DMF. | Removes hydrazine and the cleaved protecting group. |

Modification of the Lysine Side Chain

Following ivDde deprotection, the newly exposed ε-amino group of the lysine residue can be modified. The example below is for coupling another amino acid to create a branch point.

| Step | Procedure | Reagents and Conditions | Purpose |

| 1 | Branch Coupling | Couple the desired Fmoc-amino acid to the lysine side chain using standard coupling conditions (e.g., HBTU/DIEA or DIC/Oxyma). | Initiates the synthesis of the peptide branch. |

| 2 | Washing | Wash the resin with DMF. | Removes excess reagents. |

| 3 | Branch Elongation | Continue with standard SPPS cycles (Fmoc deprotection, coupling, washing) to elongate the peptide branch. | Completes the synthesis of the branched peptide. |

Final Cleavage and Deprotection